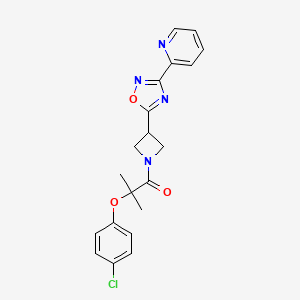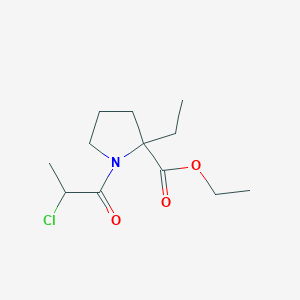![molecular formula C24H26N2O6 B3000856 Methyl 4-[8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-4-oxochromen-3-yl]oxybenzoate CAS No. 844458-93-1](/img/structure/B3000856.png)
Methyl 4-[8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-4-oxochromen-3-yl]oxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-[8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-4-oxochromen-3-yl]oxybenzoate is a compound that appears to be related to methyl 4-hydroxybenzoate, also known as methyl paraben. Methyl paraben is a well-known antimicrobial agent used in various industries, including cosmetics, personal care products, and as a food preservative . The compound seems to be a derivative of methyl 4-hydroxybenzoate, modified with a piperazine group and additional functional groups that could potentially alter its physical, chemical, and biological properties.
Synthesis Analysis
The synthesis of related compounds typically involves multiple steps, including bromination and amination. For instance, the synthesis of 4-[(4-Methylpiperazin-1-yl)methyl]Benzoic Acid Dihydrochloride, a compound with a similar piperazine structure, was achieved by bromination of 4-methylbenzoic acid followed by amination. The process was optimized for yield and purity, with specific conditions such as the use of bromosuccinimide as the bromine agent and benzoyl peroxide as the initiator . Although the exact synthesis of Methyl 4-[8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-4-oxochromen-3-yl]oxybenzoate is not detailed, it is likely that similar synthetic strategies and optimizations would be required.
Molecular Structure Analysis
The molecular structure of methyl 4-hydroxybenzoate has been analyzed using single-crystal X-ray diffraction, revealing a 3D framework formed by extensive intermolecular hydrogen bonding. Computational calculations, including Hartree Fock (HF) and Density Functional Theory (DFT), have been used to further understand the molecular structure and properties, such as the vibrational spectra and frontier orbital energies . These techniques could be applied to Methyl 4-[8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-4-oxochromen-3-yl]oxybenzoate to gain insights into its molecular structure and potential reactivity.
Chemical Reactions Analysis
The chemical reactivity of methyl 4-hydroxybenzoate derivatives can be influenced by the presence of different functional groups. For example, the kinetics of hydrolysis and ethanolysis of methyl 4-hydroxybenzoate have been studied, showing that the rate of these reactions can be significantly affected by the solvent composition and temperature . The introduction of a piperazine group and other modifications in Methyl 4-[8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-4-oxochromen-3-yl]oxybenzoate would likely result in different reactivity patterns, which could be studied using similar kinetic experiments.
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl 4-hydroxybenzoate and its derivatives can be characterized using various analytical techniques. Microemulsion electrokinetic chromatography (MEEKC) has been developed to selectively and quantitatively analyze 4-hydroxybenzoate preservatives, demonstrating the ability to detect and quantify different esters of 4-hydroxybenzoic acid and their impurities . This method could potentially be adapted to analyze the physical and chemical properties of Methyl 4-[8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-4-oxochromen-3-yl]oxybenzoate, including its purity and stability.
Propiedades
IUPAC Name |
methyl 4-[8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-4-oxochromen-3-yl]oxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O6/c1-3-25-10-12-26(13-11-25)14-19-20(27)9-8-18-22(28)21(15-31-23(18)19)32-17-6-4-16(5-7-17)24(29)30-2/h4-9,15,27H,3,10-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYDXQZYBZMFBLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C=CC3=C2OC=C(C3=O)OC4=CC=C(C=C4)C(=O)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-mesitylacetamide](/img/structure/B3000773.png)
![4-Bromo-2-{[(2-chloro-4-methylphenyl)amino]methyl}phenol](/img/structure/B3000774.png)
![5-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-propan-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B3000777.png)
![[3-(3-Methoxyprop-1-ynyl)phenyl]methanol](/img/structure/B3000778.png)
![(5-Cyclopropyl-1,2-oxazol-3-yl)-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B3000779.png)





![1-(3-chloro-4-methylphenyl)-3-(4-fluorophenyl)-7,8-dimethoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B3000789.png)


![6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B3000796.png)